molecular formula C11H14N2O3 B7911634 spiro[1,3-dioxolane-2,7'-5,6,8,9-tetrahydro-1H-cyclohepta[d]pyrimidine]-4'-one

spiro[1,3-dioxolane-2,7'-5,6,8,9-tetrahydro-1H-cyclohepta[d]pyrimidine]-4'-one

Cat. No.: B7911634
M. Wt: 222.24 g/mol
InChI Key: NMTYPHZBSPTTML-UHFFFAOYSA-N
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Description

Spiro[1,3-dioxolane-2,7’-5,6,8,9-tetrahydro-1H-cyclohepta[d]pyrimidine]-4’-one is a complex organic compound characterized by its unique spiro structure. This compound is part of a broader class of spiro compounds, which are known for their distinctive three-dimensional configurations. These structures often result in unique chemical and physical properties, making them of significant interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[1,3-dioxolane-2,7’-5,6,8,9-tetrahydro-1H-cyclohepta[d]pyrimidine]-4’-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the spiro structure. For instance, the use of Lewis acids as catalysts can promote the cyclization process, while solvents like dichloromethane or toluene are used to dissolve the reactants and control the reaction environment.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Spiro[1,3-dioxolane-2,7’-5,6,8,9-tetrahydro-1H-cyclohepta[d]pyrimidine]-4’-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, spiro[1,3-dioxolane-2,7’-5,6,8,9-tetrahydro-1H-cyclohepta[d]pyrimidine]-4’-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spiro compound behavior and is used in the synthesis of more complex molecules.

Biology

In biological research, this compound is investigated for its potential biological activities. Its unique structure may interact with biological molecules in specific ways, making it a candidate for drug development and other biomedical applications.

Medicine

In medicine, spiro compounds are often explored for their pharmacological properties. Spiro[1,3-dioxolane-2,7’-5,6,8,9-tetrahydro-1H-cyclohepta[d]pyrimidine]-4’-one may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmaceutical research.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties may lend themselves to applications in materials science and engineering.

Mechanism of Action

The mechanism of action of spiro[1,3-dioxolane-2,7’-5,6,8,9-tetrahydro-1H-cyclohepta[d]pyrimidine]-4’-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For instance, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[1,3-dioxolane-2,3’-indolin]-2’-one
  • Spiro[1,3-dioxolane-2,6’(2’H)-quinolin]-2’-one
  • Spiro[1,3-dioxolane-2,7’(3’H)-1,5hexene[1,5]diyno[1H-2]benzopyran]-3’-one

Uniqueness

Spiro[1,3-dioxolane-2,7’-5,6,8,9-tetrahydro-1H-cyclohepta[d]pyrimidine]-4’-one is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. Compared to other spiro compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

spiro[1,3-dioxolane-2,7'-5,6,8,9-tetrahydro-1H-cyclohepta[d]pyrimidine]-4'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-10-8-1-3-11(15-5-6-16-11)4-2-9(8)12-7-13-10/h7H,1-6H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTYPHZBSPTTML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC3=C1C(=O)N=CN3)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(CCC3=C1C(=O)N=CN3)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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